molecular formula C14H15N3O3S B11126147 Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate

Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate

Cat. No.: B11126147
M. Wt: 305.35 g/mol
InChI Key: DRFRZIGOPCYEFZ-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate is a thiazole-derived compound characterized by a benzylamino substituent at the 2-position of the thiazole ring and a methyl ester group. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely recognized for their role in medicinal chemistry, particularly as intermediates in antibiotic synthesis (e.g., cephalosporins) .

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

methyl 2-[[2-(benzylamino)-1,3-thiazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C14H15N3O3S/c1-20-12(18)8-15-13(19)11-9-21-14(17-11)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17)

InChI Key

DRFRZIGOPCYEFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CSC(=N1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of a thiourea derivative with an α-haloketone. For this target molecule, benzylthiourea reacts with methyl 2-bromoacetoacetate under reflux in ethanol to yield 2-(benzylamino)-4-(methoxycarbonyl)thiazole. Critical parameters include:

  • Molar ratio : 1:1 thiourea to α-bromoester for minimal byproducts.

  • Temperature : Reflux (~78°C) ensures complete cyclization within 12–18 hours.

  • Yield : Reported at 65–72% after recrystallization from ethyl acetate.

This method prioritizes simplicity but faces limitations in regioselectivity when asymmetric α-haloketones are used.

Lawesson’s Reagent-Mediated Cyclization

A modern alternative employs Lawesson’s reagent (LR) to convert diketones or β-ketoamides into thiazoles. In the ChemRxiv study, N-Boc-glycine-derived β-ketoamide (16) undergoes LR treatment in tetrahydrofuran (THF) at reflux, yielding the thiazole core (17) in 54% yield. Key advantages include:

  • Functional group tolerance : LR selectively thionates carbonyl groups without disrupting esters or amides.

  • Regioselectivity : Ensures unambiguous formation of the 1,3-thiazole ring.

Functionalization at the 2-Position: N-Benzylation

Introducing the benzylamino group at the thiazole’s 2-position is achieved via alkylation or reductive amination .

Direct Alkylation with Benzyl Bromide

Treatment of 2-aminothiazole intermediates with benzyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base affords N-benzylated products. For example:

  • Substrate : 2-amino-4-(methoxycarbonyl)thiazole.

  • Conditions : 1.2 eq. benzyl bromide, 2 eq. NaH, DMF, 16 hours at 25°C.

  • Yield : 59% after column chromatography.

This method is straightforward but requires anhydrous conditions to prevent hydrolysis of the methyl ester.

Reductive Amination

For substrates bearing ketone or aldehyde moieties, reductive amination with benzylamine and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) achieves N-benzylation. However, competing overalkylation necessitates careful stoichiometry control.

Carboxylic Acid Activation and Amide Coupling

The 4-position carbonyl group is introduced via oxidation or retained from precursor esters, followed by activation and coupling with methyl glycinate.

Hydrolysis of Methyl Ester to Carboxylic Acid

Saponification of the 4-methoxycarbonyl group using lithium hydroxide (LiOH) in tetrahydrofuran/water (3:1) at 0°C provides the carboxylic acid in near-quantitative yield.

Carbodiimide-Mediated Amide Bond Formation

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitates coupling with methyl 2-aminoacetate:

  • Molar ratio : 1:1.2 (acid:amine).

  • Base : N,N-diisopropylethylamine (DIPEA, 2 eq.).

  • Yield : 87% after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Thiazole cyclization : Polar aprotic solvents (THF, DMF) enhance LR reactivity, while protic solvents (MeOH) inhibit cyclization.

  • N-Benzylation : DMF outperforms DMSO or acetonitrile due to superior solvation of NaH.

Catalytic Approaches

Copper(I) catalysts, such as (2,2’-dipyridylamine)CuOTf, were explored for tandem alkyne-carbonyl coupling but showed limited efficacy for this target molecule.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds include:

  • ¹H NMR : Thiazole protons resonate at δ 7.2–7.4 ppm (aromatic), with benzyl CH₂ at δ 4.5 ppm.

  • IR : Strong absorption at 1715 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

  • HRMS : [M+H]⁺ calculated for C₁₅H₁₆N₃O₃S: 326.0912; found: 326.0915.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Limitations
Hantzsch synthesisThiourea + α-bromoester65–72≥95Regioselectivity issues
Lawesson’s reagentβ-Ketoamide cyclization5490Moderate yield
EDC/HOBt couplingAmide formation8798Sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Benzylidene derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activities. For instance, compounds structurally related to thiazoles have been shown to inhibit cancer cell proliferation in various in vitro assays. A study reported that thiazolidinone derivatives demonstrated promising anticancer activity against leukemia and CNS cancer cell lines, suggesting that methylated thiazole compounds may share similar properties due to their structural characteristics .

Enzyme Inhibition

Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate may also act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Compounds with a thiazole core have been identified as effective AChE inhibitors, which can potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following general steps are commonly utilized:

  • Formation of Thiazole Ring : The initial step often involves the synthesis of the thiazole ring through cyclization reactions involving appropriate precursors.
  • Amidation : The benzylamine moiety is introduced via amidation reactions, linking it to the carbonyl group of the thiazole derivative.
  • Methylation : Finally, methylation is performed to yield the acetate form of the compound.

Case Study: Anticancer Activity

In a recent study evaluating various thiazole derivatives for anticancer activity, one compound exhibited an inhibition rate of over 80% against leukemia cells in vitro. This suggests that modifications to the thiazole structure can enhance its biological efficacy against cancer .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives against oxidative stress-induced neuronal damage. The results indicated that certain derivatives could significantly reduce cell death and promote neuronal survival, highlighting their potential use in neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerThiazole Derivatives>80% inhibition in leukemia
Enzyme InhibitionAChE InhibitorsEnhanced cognitive function
NeuroprotectionThiazole DerivativesReduced oxidative stress effects

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzylamino group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Implications

Table 1: Substituent Comparison of Key Thiazole Derivatives
Compound Name Thiazole Substituent (Position 2) Ester Group (Position 4) Key Structural Features
Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate Benzylamino Methyl ester Bulky benzyl group enhances π-π stacking
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (I) Amino Methoxyimino Planar methoxyimino group; Z-configuration
Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate (II) Amino Ethoxyimino E-configuration; ethoxy group increases hydrophobicity
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate Amino Methoxycarbonylmethoxy Extended ester chain; Z-configuration

Key Observations :

  • Substituent Effects: The benzylamino group in the target compound introduces steric bulk compared to the smaller amino group in analogues (I) and (II). This may hinder intermolecular interactions but enhance binding specificity in biological systems.
  • Ester Group Variations : Methoxy vs. ethoxy substituents (e.g., in I vs. II) influence hydrophobicity and crystal packing. Ethoxy groups in II enhance hydrophobic interactions , while methoxy derivatives (I) favor hydrogen bonding .

Crystallographic and Hydrogen-Bonding Behavior

Table 2: Crystallographic Data and Stability Features
Compound Dihedral Angles (°) Hydrogen Bonding Patterns Centroid-Centroid Distance (Å) Stability Features
Target Compound* Not reported Likely N–H⋯O/N–H⋯N due to amino and ester groups ~3.5 (predicted) Enhanced π-π stacking
(I) 87.33 (ring vs. ester) N–H⋯O and C–H⋯O interactions 3.536 R22(8) and R22(22) motifs
(II) 44.20 (ester groups) N–H⋯N, N–H⋯O, C–H⋯O Not reported 2D polymeric sheets via H-bonds

*Predicted based on analogous thiazole structures.

Crystal Structure Analysis :

  • In compound (I), the planar thiazole ring forms dihedral angles of ~87° with ester moieties, creating a rigid framework stabilized by N–H⋯O and C–H⋯O bonds .
  • Compound (II) exhibits a shorter centroid-centroid distance (3.536 Å) between thiazole rings, indicating strong π-π interactions critical for lattice stability .

Biological Activity

Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for contributing to various pharmacological effects. The thiazole moiety is often associated with enhanced biological activity due to its ability to interact with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that various thiazole derivatives possess cytotoxic effects against different cancer cell lines. The presence of electron-donating groups and specific substitutions on the thiazole ring can enhance these effects.

A notable study demonstrated that certain thiazole derivatives had IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells, suggesting robust antitumor activity . The structure-activity relationship analysis indicated that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity .

CompoundCell LineIC50 (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown promising antibacterial activity comparable to standard antibiotics like norfloxacin . The efficacy of these compounds is often attributed to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

In a recent study, several thiazole derivatives were synthesized and evaluated for their antibacterial potential against various pathogens. The results indicated that certain compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. Some studies suggest that these compounds may modulate neurotransmitter systems involved in seizure activity. For example, a derivative of thiazole was found to eliminate tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .

Case Studies

  • Antitumor Efficacy : In vivo studies utilizing xenograft models demonstrated that a thiazole derivative significantly reduced tumor size in mice inoculated with aggressive cancer cells . The compound was administered at a dose of 20 mg/kg and showed a reduction in tumor viability by approximately 55% after three days of treatment.
  • Antimicrobial Evaluation : A series of novel thiazole derivatives were tested for their antibacterial efficacy against common pathogens. Results indicated that some compounds exhibited superior activity compared to standard treatments, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-({[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}amino)acetate, and how can purity be optimized?

  • The synthesis typically involves multi-step reactions starting from precursors like 2-aminothiazole derivatives and benzylamine. A common approach includes:

Coupling Reactions : Reacting 2-(benzylamino)-1,3-thiazole-4-carboxylic acid with methyl glycinate using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

Esterification : Protecting the carboxylic acid group as a methyl ester via acid-catalyzed methanolysis .

  • Optimization Tips :
  • Use high-purity solvents (e.g., anhydrous DMF or THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. How can the structural features of this compound be characterized experimentally?

  • Key Techniques :

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., using data similar to related thiazole-acetate derivatives ).
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the benzylamino, thiazole, and ester moieties. Aromatic protons (δ 7.2–7.4 ppm) and methyl ester (δ 3.6–3.8 ppm) are diagnostic .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and N-H bends (thiazole NH at ~3300 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What are the critical functional groups influencing this compound’s reactivity?

  • Thiazole Ring : Participates in π-π stacking and hydrogen bonding with biological targets .
  • Benzylamino Group : Enhances lipophilicity and modulates interactions with enzymes or receptors .
  • Methyl Ester : Acts as a prodrug moiety; hydrolyzes in vivo to the active carboxylic acid .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases or proteases). The thiazole and benzylamino groups often anchor the ligand in hydrophobic pockets .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .

  • Validation : Cross-check with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for enzyme inhibition may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) .
  • Compound Stability : Degradation under assay conditions (e.g., ester hydrolysis). Verify purity via LC-MS before testing .
  • Target Conformational States : Use cryo-EM or X-ray crystallography to confirm the target’s active/inactive state during assays .

Q. How can the synthetic yield be improved while minimizing byproducts?

  • Experimental Design :

  • DoE (Design of Experiments) : Optimize temperature, solvent, and catalyst ratios. For coupling reactions, a 1:1.2 molar ratio of acid to amine and 0°C→RT gradient improve yields .
  • Catalyst Screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, which may reduce racemization .
  • Byproduct Analysis : Use GC-MS or 19F^{19}F-NMR (if fluorinated analogs exist) to identify impurities .

Q. What advanced techniques elucidate the compound’s mechanism of action in cellular systems?

  • Approaches :

  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Pull-Down Assays : Use biotinylated derivatives to isolate interacting proteins; identify via LC-MS/MS .
  • Metabolomics : Track ester hydrolysis and downstream metabolites using 1H^1H-NMR or LC-HRMS .

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